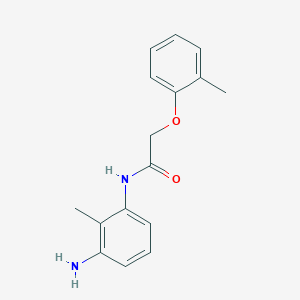

N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex organic molecules containing multiple functional groups. The compound bears the official IUPAC designation N-(3-amino-2-methylphenyl)-2-(2-methylphenoxy)acetamide, which precisely describes the structural arrangement of substituents around the central acetamide functionality. This nomenclature system accounts for the positioning of the amino group at the 3-position and the methyl substituent at the 2-position of the first phenyl ring, while simultaneously indicating the 2-methylphenoxy substituent attached to the acetyl carbon through an ether linkage.

The compound has been assigned the Chemical Abstracts Service registry number 953757-25-0, providing a unique identifier within chemical databases and regulatory frameworks. Alternative nomenclature includes N-(3-Amino-2-methylphenyl)-2-(o-tolyloxy)acetamide, where the term o-tolyloxy specifically refers to the 2-methylphenoxy substituent, demonstrating the historical naming conventions that sometimes employ common names for substituted aromatic groups. Additional systematic identifiers include various database-specific codes such as CTK7G7296, ZINC19736267, and AKOS000140699, which facilitate cross-referencing across different chemical information systems.

The molecular formula C₁₆H₁₈N₂O₂ indicates the presence of sixteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms, arranged in a specific three-dimensional configuration that determines the compound's chemical and physical properties. The molecular weight of 270.33 grams per mole places this compound within the range typical for small to medium-sized organic molecules suitable for various synthetic and analytical applications. The compound maintains a purity specification of 95% for research-grade material, indicating high synthetic quality and minimal impurity content.

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of acetamide derivatives reveals important structural information about molecular packing, intermolecular interactions, and conformational preferences in the solid state. While specific crystallographic data for this compound was not available in the current literature search, related acetamide compounds demonstrate characteristic structural features that provide insight into expected conformational behavior. The crystal structures of similar substituted acetamides typically exhibit planar arrangements around the amide functionality, with the carbon-nitrogen bond showing partial double-bond character due to resonance stabilization.

The molecular geometry of substituted acetamides generally adopts conformations that minimize steric interactions between bulky substituents while maximizing favorable intermolecular interactions such as hydrogen bonding. In the case of this compound, the presence of the amino group provides hydrogen bond donor capability, while the carbonyl oxygen and ether oxygen atoms serve as potential hydrogen bond acceptors. These functional groups likely contribute to the formation of extended hydrogen-bonded networks in the crystal lattice, influencing both the solid-state packing and the physical properties of the material.

The Cambridge Structural Database contains extensive information about related acetamide structures, with over 1.1 million small molecule crystal structures providing comparative data for structural analysis. Modern crystallographic techniques, including both traditional X-ray diffraction and emerging electron diffraction methods, offer complementary approaches for determining molecular structures at atomic resolution. The average resolution factor for electron diffraction studies typically reaches approximately 22%, compared to 5% for conventional X-ray crystallography, though both techniques provide valuable structural information.

Conformational analysis of acetamide derivatives often reveals restricted rotation around the carbon-nitrogen amide bond due to partial double-bond character, leading to distinct conformational isomers. The energy barriers for amide bond rotation typically range from 15-20 kilocalories per mole, making conformational interconversion relatively slow at room temperature and allowing for the observation of discrete conformational states in solution and solid-state studies.

Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, High Resolution Mass Spectrometry)

Spectroscopic characterization of this compound employs multiple analytical techniques to elucidate structural features and confirm molecular identity. Fourier Transform Infrared spectroscopy serves as a fundamental tool for identifying functional groups and characterizing molecular vibrations within the compound. The technique utilizes the fingerprint region of organic compounds to provide unique spectral signatures that enable both qualitative identification and quantitative analysis when appropriate calibration standards are available.

The infrared spectrum of acetamide derivatives typically exhibits characteristic absorption bands corresponding to specific vibrational modes. The amide carbonyl stretching frequency generally appears in the region of 1650-1680 wavenumbers, while nitrogen-hydrogen stretching vibrations associated with the amino group typically manifest in the 3300-3500 wavenumber range. The aromatic carbon-carbon stretching modes contribute to absorption bands in the 1450-1600 wavenumber region, and the ether linkage contributes to carbon-oxygen stretching vibrations in the 1000-1300 wavenumber range.

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure through the analysis of nuclear spin interactions and chemical environments. Proton Nuclear Magnetic Resonance spectroscopy reveals the connectivity and electronic environment of hydrogen atoms throughout the molecule. The aromatic protons typically resonate in the 6.5-8.2 parts per million region, while the methyl groups attached to aromatic rings generally appear in the 1.8-2.5 parts per million range. The amino group protons may exhibit broad signals due to rapid exchange processes, typically appearing in the 1-5 parts per million region depending on hydrogen bonding interactions and solvent effects.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information by revealing the electronic environments of carbon atoms throughout the molecule. The carbonyl carbon of the acetamide group typically resonates in the 170-180 parts per million region, while aromatic carbons appear in the 110-160 parts per million range. The methyl carbons attached to aromatic rings generally resonate in the 20-30 parts per million region, and the methylene carbon of the acetyl group typically appears around 40-50 parts per million.

High Resolution Mass Spectrometry enables precise molecular weight determination and structural confirmation through fragmentation pattern analysis. The molecular ion peak for this compound should appear at mass-to-charge ratio 270.33, corresponding to the calculated molecular weight. Fragmentation patterns typically involve cleavage at the amide bond, loss of the methoxy group, and formation of substituted aniline fragments, providing structural confirmation through comparison with predicted fragmentation pathways.

Computational Electron Density Mapping and Molecular Orbital Analysis

Computational chemistry methods provide valuable insights into the electronic structure and molecular properties of this compound through quantum mechanical calculations. Density Functional Theory calculations at the B3LYP/6-311G(d,p) level offer reliable predictions of molecular geometry, electronic properties, and spectroscopic parameters for organic molecules of this size and complexity. These calculations enable the determination of optimized molecular geometries, vibrational frequencies, and electronic transitions that complement experimental spectroscopic data.

Molecular orbital analysis reveals the distribution of electron density throughout the molecule and identifies the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. For related acetamide compounds, computational studies have indicated Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gaps in the range of 5.0-5.5 electron volts, suggesting moderate electronic stability and limited conjugation between aromatic systems. The molecular orbitals typically extend over the entire conjugated system, including both aromatic rings and the amide functionality, indicating electronic communication between these structural elements.

Electron density mapping through computational visualization reveals regions of high and low electron density throughout the molecule, providing insights into reactivity patterns and intermolecular interaction sites. The amino group and carbonyl oxygen typically exhibit high electron density, making these sites favorable for electrophilic and nucleophilic interactions, respectively. The aromatic rings show characteristic electron density distributions associated with aromatic pi-electron systems, while the ether linkage exhibits intermediate electron density consistent with its role as a flexible connecting group.

Natural Bond Orbital analysis provides detailed information about atomic charges, bond orders, and orbital hybridization throughout the molecule. This analysis reveals the electronic structure in terms of localized bonds and lone pairs, offering insights into the fundamental bonding patterns and charge distributions that determine molecular reactivity and stability. The partial charges on individual atoms guide predictions about intermolecular interactions and potential reaction pathways.

Computational prediction of spectroscopic properties enables validation of experimental measurements and assignment of spectral features. Calculated vibrational frequencies typically require scaling factors to account for systematic errors in the computational methods, but provide valuable guidance for interpreting experimental infrared and Raman spectra. Similarly, calculated Nuclear Magnetic Resonance chemical shifts offer assignments for experimental spectra and help resolve ambiguities in spectral interpretation.

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11-6-3-4-9-15(11)20-10-16(19)18-14-8-5-7-13(17)12(14)2/h3-9H,10,17H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAVNIDEFGBDTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The synthesis generally follows a multi-step approach:

Step 1: Preparation of 2-(2-methylphenoxy)acetyl chloride intermediate

The 2-methylphenol (o-cresol) is reacted with chloroacetyl chloride under anhydrous and basic conditions (e.g., triethylamine) to form 2-(2-methylphenoxy)acetyl chloride. This step requires strict anhydrous conditions to prevent hydrolysis of the acyl chloride.

Step 2: Coupling with 3-amino-2-methylphenyl amine

The acyl chloride intermediate is then reacted with 3-amino-2-methylphenyl amine (aniline derivative) in anhydrous solvent (e.g., dichloromethane) in the presence of a base such as triethylamine or pyridine to neutralize the generated HCl and drive the amide bond formation.

Step 3: Purification

The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography or preparative HPLC) to achieve high purity suitable for research or pharmaceutical applications.

Detailed Reaction Conditions and Considerations

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1. Formation of acyl chloride | 2-methylphenol + chloroacetyl chloride, triethylamine, anhydrous solvent (e.g., dichloromethane), 0–5 °C | Anhydrous conditions critical to prevent hydrolysis; slow addition of chloroacetyl chloride recommended |

| 2. Amide coupling | 3-amino-2-methylphenyl amine + acyl chloride intermediate, triethylamine, anhydrous dichloromethane, 0–25 °C | Reaction monitored by TLC or HPLC; temperature control minimizes side reactions |

| 3. Purification | Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or chromatography | Purity >95% required for biological studies |

Alternative Synthetic Approaches

Use of Coupling Agents: Instead of acyl chlorides, the phenoxyacetic acid derivative can be activated using carbodiimides such as dicyclohexylcarbodiimide (DCC) or coupling additives like hydroxybenzotriazole (HOBt) to form the amide bond under milder conditions, reducing side reactions.

Continuous Flow Synthesis: For industrial scale, continuous flow reactors can be employed to improve mixing, temperature control, and reaction efficiency, leading to higher yields and reproducibility.

Research Findings and Data Analysis

Reaction Yields and Purity

| Parameter | Typical Range | Comments |

|---|---|---|

| Yield of acyl chloride intermediate | 85–95% | High yield with controlled addition and anhydrous conditions |

| Yield of final amide product | 70–90% | Dependent on reaction time, temperature, and purity of starting materials |

| Purity after recrystallization | >95% (HPLC) | Confirmed by reversed-phase HPLC with C18 column |

Analytical Characterization

NMR Spectroscopy: ^1H NMR shows aromatic protons in δ 6.5–7.5 ppm range; methyl groups appear as singlets near δ 2.0 ppm; amide NH typically appears downfield (~δ 8–9 ppm).

Mass Spectrometry: ESI-MS confirms molecular ion peak consistent with molecular weight (~284.35 g/mol).

Infrared Spectroscopy: Characteristic amide carbonyl stretch near 1650 cm^-1; NH bending vibrations observed.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acyl chloride route | 2-methylphenol, chloroacetyl chloride, 3-amino-2-methylphenyl amine | Triethylamine, anhydrous solvents | 0–25 °C, inert atmosphere | High yield, well-established | Requires strict anhydrous conditions, corrosive reagents |

| Carbodiimide coupling | 2-(2-methylphenoxy)acetic acid, 3-amino-2-methylphenyl amine | DCC, HOBt, anhydrous solvents | Room temperature | Milder conditions, less hydrolysis | Carbodiimide byproducts require removal |

| Continuous flow synthesis | Same as above | Automated control of reagents and conditions | Controlled temperature and flow rates | Scalable, reproducible | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, nitric acid, or potassium permanganate under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base or catalyst.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

Medicinal Chemistry

N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide is studied for its potential as a pharmaceutical intermediate. Its structure allows it to interact with specific receptors and enzymes, making it a candidate for drug development targeting various diseases.

- Pharmacological Studies : Research has indicated that this compound may exhibit antimicrobial and anti-inflammatory properties, which are crucial in developing new therapeutic agents for treating infections and inflammatory conditions.

Materials Science

The compound is explored for its utility in synthesizing novel materials with unique properties. Its chemical structure allows it to be used as a building block in the creation of polymers and advanced materials.

- Polymer Development : The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials.

Biological Studies

This compound is utilized in biological research to understand its interactions with biological molecules.

- Enzyme Interaction Studies : The compound has been shown to interact with various enzymes, providing insights into its potential as an enzyme inhibitor or modulator. This interaction can lead to significant implications in drug design and development.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against several bacterial strains. Results indicated significant activity, suggesting its potential use in developing new antibiotics.

Case Study 2: Cytotoxic Evaluation

In vitro studies on cancer cell lines have demonstrated that this compound may induce apoptosis in tumor cells. This mechanism was linked to cell cycle arrest and the activation of apoptotic pathways, highlighting its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Conclusion and Future Directions

This compound demonstrates significant potential across various scientific domains, particularly in medicinal chemistry and materials science. Future research should focus on:

- Clinical Trials : To evaluate safety and efficacy in humans.

- Structure-Activity Relationship (SAR) Studies : To optimize the compound's chemical structure for enhanced biological activity.

- Mechanistic Studies : To further elucidate the pathways through which this compound exerts its effects.

Mechanism of Action

The mechanism by which N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide exerts its effects involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways: Modulation of signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The biological activity of acetamide derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

*Inferred based on structural analogs.

Pharmacological Activities

Antimicrobial and Antifungal Activity

- Ravindra et al. (): Acetamide derivatives with benzo[d]thiazole sulfonyl piperazine groups (e.g., Compounds 47–50) showed potent activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (Candida albicans) . The target compound’s amino group may similarly enhance interactions with microbial targets.

- Benzofuran-oxadiazole analogs (): Derivatives like 2a and 2b exhibited antimicrobial activity via laccase catalysis, suggesting that electron-rich aromatic systems (e.g., amino or methoxy groups) are critical for efficacy .

Anticancer Activity

- Compounds 38–40 (): Acetamides with morpholine or piperidine substituents demonstrated significant cytotoxicity against HCT-116, MCF-7, and PC-3 cancer cell lines. The target compound’s methyl and amino groups may similarly modulate apoptosis pathways .

Enzyme Modulation

- Pyridazin-3(2H)-one derivatives (): Acetamides with bromophenyl and methoxybenzyl groups acted as formyl peptide receptor (FPR) agonists, inducing calcium mobilization in neutrophils. The target compound’s amino group may mimic these effects .

Structure-Activity Relationship (SAR) Trends

Lipophilicity : Bulkier substituents (e.g., isopropyl in ) improve membrane permeability but may reduce solubility.

Electron-Withdrawing Groups : Chloro substituents (e.g., ) enhance binding to electrophilic enzyme pockets.

Hydrogen-Bonding Capacity: Amino and methoxy groups (e.g., ) improve interactions with polar residues in target proteins.

Biological Activity

N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide is a compound of significant interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

- Molecular Formula : C₁₆H₁₈N₂O₂

- Molecular Weight : 270.33 g/mol

The structure features an acetamide group, an amino group, and a phenoxy group, which contribute to its reactivity and interaction with biological systems.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has shown promise as a potential antimicrobial agent, inhibiting the growth of various bacteria and fungi.

- Anti-inflammatory Properties : It may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.

- Anticancer Potential : Studies suggest that this compound can inhibit cancer cell proliferation, particularly in specific leukemia cell lines, making it a candidate for further anticancer drug development.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may bind to enzymes involved in critical biochemical pathways, thereby inhibiting their activity. This can lead to altered cellular processes associated with growth and apoptosis.

- Signaling Pathways : It has been suggested that the compound influences key signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.

Anticancer Activity

A study focused on the anticancer effects of this compound demonstrated its efficacy against MLL leukemia cells. The following table summarizes key findings from this research:

| Compound | Cell Line | GI50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | MLL-AF9 | 0.78 | 34 |

| Reference Compound | MLL-AF9 | 0.18 | 5 |

These results indicate that the compound exhibits significant selectivity towards cancerous cells compared to normal cells, highlighting its potential as a targeted therapeutic agent.

Antimicrobial Studies

In antimicrobial assays, this compound was tested against various bacterial strains. The following table outlines its effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

These findings suggest that the compound possesses notable antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Q & A

Basic: What are the standard synthetic routes for N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide?

The synthesis typically involves a condensation reaction between a substituted phenoxyacetic acid derivative and an aromatic amine. For example:

- Step 1 : React 2-(2-methylphenoxy)acetic acid with a coupling agent like TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in dry dichloromethane (DCM) with lutidine as a base .

- Step 2 : Introduce 3-amino-2-methylaniline to form the acetamide bond.

- Alternative route : Use 2-chloroacetamide and a substituted phenol under basic conditions (e.g., K₂CO₃ in acetonitrile) via nucleophilic substitution .

Key validation : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

Advanced: How can reaction conditions be optimized for scalable synthesis?

Optimization focuses on yield enhancement and reducing byproducts :

- Temperature control : Maintain 0–5°C during coupling to minimize side reactions (e.g., over-acylation) .

- Solvent selection : Replace DCM with THF or acetonitrile for better solubility of intermediates .

- Catalyst screening : Test alternative coupling agents (e.g., HATU vs. TBTU) to improve efficiency .

- Workflow integration : Use continuous flow reactors for multi-step processes, as demonstrated in industrial-scale syntheses of analogous acetamides .

Basic: What spectroscopic methods are used for structural characterization?

- NMR : ¹H/¹³C NMR to confirm the acetamide backbone (δ ~2.1 ppm for methyl groups, δ ~7.0–7.5 ppm for aromatic protons) .

- FTIR : Identify key functional groups (N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (C₁₅H₁₆N₂O₂, MW 256.31) .

Advanced: How is X-ray crystallography applied to resolve molecular conformation?

- Crystal growth : Use vapor diffusion with ethanol/water (3:1) to obtain single crystals .

- Data collection : Employ a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) .

- Refinement : Apply SHELXL-2018 for structure solution, achieving R-factor < 0.05 .

Key findings : The compound exhibits a planar acetamide group with intramolecular H-bonding between NH and phenoxy oxygen, influencing crystal packing .

Basic: What in vitro assays are used for preliminary bioactivity screening?

- Anticancer activity : MTT assay against HCT-116 or MCF-7 cells (IC₅₀ calculation) .

- Antioxidant potential : DPPH radical scavenging assay (compare % inhibition to ascorbic acid controls) .

- Solubility testing : Use shake-flask method in PBS (pH 7.4) to assess bioavailability .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

- Substituent variation : Replace 2-methylphenoxy with electron-withdrawing groups (e.g., -NO₂) to enhance anticancer activity .

- Pharmacophore mapping : Use AutoDock Vina to identify critical interactions (e.g., acetamide’s carbonyl with kinase active sites) .

- Metabolic stability : Introduce fluorine atoms to reduce CYP450-mediated degradation, as seen in fluorinated analogs .

Basic: What analytical challenges arise in purity assessment?

- Byproduct detection : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to resolve unreacted amine or acid impurities .

- Quantification : Compare UV absorption (λ = 254 nm) against certified reference standards .

Advanced: How to resolve contradictions in bioactivity data across studies?

- Assay variability : Standardize cell lines (e.g., ATCC-certified MCF-7) and culture conditions (e.g., 5% CO₂) .

- Batch consistency : Ensure compound purity via ¹H NMR (>99%) and DSC (sharp melting endotherm) .

- Mechanistic studies : Perform kinase inhibition profiling (e.g., EGFR, HER2) to clarify target specificity .

Basic: What computational tools predict physicochemical properties?

- LogP calculation : Use ChemAxon or Molinspiration (predicted logP ~2.5) .

- pKa estimation : ACD/Labs Percepta identifies the amino group as basic (pKa ~8.2) .

Advanced: How to model intermolecular interactions in solid-state formulations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.